molecular formula C17H18N2O3 B5660547 2-methyl-N'-[(3-methylphenoxy)acetyl]benzohydrazide

2-methyl-N'-[(3-methylphenoxy)acetyl]benzohydrazide

Cat. No. B5660547
M. Wt: 298.34 g/mol
InChI Key: ABPQIFJPBZAIEQ-UHFFFAOYSA-N
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Description

2-methyl-N'-[(3-methylphenoxy)acetyl]benzohydrazide is a complex organic compound that belongs to the class of benzohydrazides, compounds known for their diverse chemical reactivity and potential biological activities. The interest in such molecules arises from their structural versatility, which allows for a wide range of chemical modifications, leading to various applications in material science, pharmaceuticals, and organic synthesis.

Synthesis Analysis

The synthesis of benzohydrazide derivatives typically involves the reaction of appropriate hydrazides with acylating agents. For molecules similar to 2-methyl-N'-[(3-methylphenoxy)acetyl]benzohydrazide, the synthesis can be conducted through a condensation reaction between a substituted benzohydrazide and an acyl chloride or anhydride in the presence of a base. This step is crucial for the formation of the hydrazide functionality and often requires careful control of reaction conditions to achieve high yields and purity (Shaikh, 2013).

Molecular Structure Analysis

The molecular structure of benzohydrazide derivatives is characterized by the presence of the hydrazide group (-CONHNH-) attached to a benzene ring, which may carry additional substituents. Advanced spectroscopic techniques, such as NMR and IR spectroscopy, are employed to elucidate the structure of these compounds. The presence of specific functional groups and their arrangement within the molecule can be determined, providing insights into the compound's reactivity and potential interactions with biological targets (Tsoleridis et al., 2003).

Chemical Reactions and Properties

Benzohydrazides are reactive intermediates that can undergo various chemical transformations, including cyclization, oxidation, and condensation reactions. These compounds are versatile synthons for the preparation of heterocycles, such as pyrazoles and triazoles, which are core structures in many pharmacologically active molecules. The chemical reactivity of benzohydrazides is significantly influenced by the substituents on the benzene ring and the hydrazide nitrogen atoms, which can participate in nucleophilic addition reactions (S. Ito et al., 1983).

properties

IUPAC Name

2-methyl-N'-[2-(3-methylphenoxy)acetyl]benzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-12-6-5-8-14(10-12)22-11-16(20)18-19-17(21)15-9-4-3-7-13(15)2/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPQIFJPBZAIEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NNC(=O)C2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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